(4-(1-(Diethylamino)ethyl)phenyl)boronic acid

説明

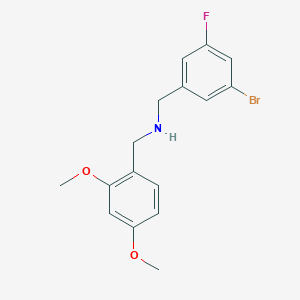

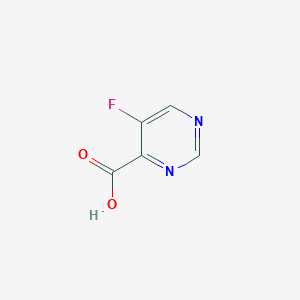

“(4-(1-(Diethylamino)ethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . This compound is used in organic synthesis and is a useful cross-coupling partner in palladium-catalyzed carbon-carbon bond formation (Suzuki Reaction) .

Synthesis Analysis

The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho- metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .

Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules . The molecule is planar with a minor bend around the C-B bond .

Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied due to its low toxicity and unique reactivity .

Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are generally stable and easy to handle, making them important to organic synthesis .

科学的研究の応用

Synthesis and Structural Studies

- Organic Synthesis and Structural Analysis: Compounds related to (4-(1-(Diethylamino)ethyl)phenyl)boronic acid, such as those incorporating aminophosphonic acid groups into boronic acids, have been studied for their multifunctional properties, offering new opportunities in medicine, agriculture, and industrial chemistry. The synthesis of these compounds demonstrates their potential as synthetic intermediates and building blocks in various applications, including sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).

Sensing Applications

- pH-Sensitive Properties for Sensing: Boron-phenylpyrrin dyes, derived from reactions involving (4-(diethylamino)salicylaldehyde, have been developed as pH sensors due to their large Stokes shift and unique red shift in both electronic absorption and fluorescence emission spectra upon protonation in acidic solutions. This property makes them valuable for sensing applications (Chen et al., 2013).

Biomedical Applications

- Glucose Sensing in Biological Fluids: A study on photonic crystal glucose-sensing materials, incorporating phenylboronic acid derivatives, demonstrated the potential for noninvasive glucose monitoring in tear fluid. These materials, selective for glucose over other sugars, have properties suitable for applications such as ocular inserts or diagnostic contact lenses for diabetes management (Alexeev et al., 2004).

Material Science

- Functional Polymers and Nanotechnology: Phenylboronic acid-modified nanoparticles have been explored for their potential as antiviral therapeutics, demonstrating the versatility of boronic acid derivatives in creating novel materials with biological and biomedical applications. These modified nanoparticles show promise in inhibiting viral entry, with a specific study demonstrating activity against the Hepatitis C virus, highlighting their potential in developing new antiviral strategies (Khanal et al., 2013).

Safety And Hazards

将来の方向性

The future directions of boronic acid research could involve the development of new synthetic methods and applications. For example, new derivatives can be easily converted to the corresponding phosphonic acids . The study of such multifunctional compounds could lead to new insights and applications in organic synthesis .

特性

IUPAC Name |

[4-[1-(diethylamino)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO2/c1-4-14(5-2)10(3)11-6-8-12(9-7-11)13(15)16/h6-10,15-16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQFWDOKGQUZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-(Diethylamino)ethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)

![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)

![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)